molecular formula C7H13NO B2607083 Endo-3-azabicyclo[3.2.1]octan-8-ol CAS No. 934001-71-5

Endo-3-azabicyclo[3.2.1]octan-8-ol

Cat. No.: B2607083
CAS No.: 934001-71-5
M. Wt: 127.187
InChI Key: XPZYBFOYRKOKPL-MEKDEQNOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Endo-3-azabicyclo[3.2.1]octan-8-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic structure. Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods: Industrial production methods for this compound often rely on catalytic hydrogenation processes. For instance, the hydrogenation of tropinone derivatives in the presence of active nickel catalysts can yield this compound .

Chemical Reactions Analysis

Types of Reactions: Endo-3-azabicyclo[3.2.1]octan-8-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are commonly employed.

Major Products:

Scientific Research Applications

Endo-3-azabicyclo[3.2.1]octan-8-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various tropane alkaloids.

    Biology: It is used in the study of neurotransmitter systems due to its structural similarity to neurotransmitters.

    Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Tropine: Another tropane alkaloid with similar structural features.

    Scopolamine: Known for its use in treating motion sickness and nausea.

    Atropine: Used in medicine to treat bradycardia and as an antidote for certain types of poisoning.

Uniqueness: Endo-3-azabicyclo[3.2.1]octan-8-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 8-position, which influences its reactivity and interaction with biological targets .

Properties

IUPAC Name

(1S,5R)-3-azabicyclo[3.2.1]octan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-5-1-2-6(7)4-8-3-5/h5-9H,1-4H2/t5-,6+,7?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZYBFOYRKOKPL-MEKDEQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@@H]1C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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